molecular formula C10H7F2NO2 B3218603 2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- CAS No. 1190310-54-3

2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-

Cat. No.: B3218603
CAS No.: 1190310-54-3
M. Wt: 211.16 g/mol
InChI Key: ZKEXCHQIUJSUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features multiple functional groups, including an ethenyl group, two fluorine atoms, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which starts with an aryl hydrazine and an aldehyde or ketone under acidic conditions. Another method involves the cyclization of ortho-nitrotoluidines followed by reduction and subsequent fluorination.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts and green chemistry principles can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form indole-2,3-dione derivatives.

  • Reduction: : Reduction reactions can lead to the formation of indole-2-one derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophilic substitution typically requires strong acids, while nucleophilic substitution may involve bases or nucleophiles like halides.

Major Products Formed

  • Oxidation: : Indole-2,3-dione derivatives.

  • Reduction: : Indole-2-one derivatives.

  • Substitution: : Various substituted indoles depending on the reagents and conditions used.

Scientific Research Applications

2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Indole compounds are used in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

  • Industry: : Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind to these targets, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy- is compared with other similar indole derivatives, such as:

  • Indole-3-acetic acid: : A plant hormone with various biological activities.

  • Ropinirole: : A non-ergoline dopamine receptor agonist used in the treatment of Parkinson's disease.

  • Indole-2-one derivatives: : Used in the synthesis of various pharmaceuticals and industrial chemicals.

These compounds share the indole core but differ in their substituents and functional groups, leading to different biological and chemical properties.

Properties

IUPAC Name

3-ethenyl-4,6-difluoro-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-2-10(15)8-6(12)3-5(11)4-7(8)13-9(10)14/h2-4,15H,1H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEXCHQIUJSUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(C2=C(C=C(C=C2F)F)NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189668
Record name 3-Ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-54-3
Record name 3-Ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-
Reactant of Route 2
2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-
Reactant of Route 3
2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-
Reactant of Route 4
2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-
Reactant of Route 5
2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-
Reactant of Route 6
2H-Indol-2-one, 3-ethenyl-4,6-difluoro-1,3-dihydro-3-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.